molecular formula C19H19N3O4 B2444681 1-ethyl-4-((2-hydroxy-2-phenylethyl)amino)-3-nitroquinolin-2(1H)-one CAS No. 850745-88-9

1-ethyl-4-((2-hydroxy-2-phenylethyl)amino)-3-nitroquinolin-2(1H)-one

Cat. No.: B2444681
CAS No.: 850745-88-9
M. Wt: 353.378
InChI Key: DOOOXTXOCOBIKD-UHFFFAOYSA-N
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Description

1-ethyl-4-((2-hydroxy-2-phenylethyl)amino)-3-nitroquinolin-2(1H)-one is a synthetic organic compound featuring the privileged 4-hydroxy-2-quinolinone scaffold, a structure recognized for its diverse biological activities and significant potential in medicinal chemistry research . The quinolinone core is a nitrogen-containing heterocycle found in numerous pharmacologically active agents and is frequently investigated for its ability to interact with multiple biological targets . This specific compound incorporates a 1-ethyl group and a 3-nitro substituent on the quinolinone ring, which is further functionalized at the 4-position with a (2-hydroxy-2-phenylethyl)amino side chain. This structural motif is characteristic of compounds studied for their multi-target agent potential, particularly in areas such as anti-inflammatory and anticancer research . Related quinolinone-3-carboxamide analogues, such as Tasquinimod, have demonstrated potent antiangiogenic and antitumor properties in preclinical models, highlighting the therapeutic relevance of this chemical class . The presence of the nitro group also suggests potential for exploration in antimicrobial studies, as similar 4-hydroxy-2-quinolone derivatives have been identified as potential inhibitors of pathogens like Streptococcus pneumoniae and Staphylococcus aureus . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are advised to consult the scientific literature for the most current findings on quinolinone derivatives.

Properties

IUPAC Name

1-ethyl-4-[(2-hydroxy-2-phenylethyl)amino]-3-nitroquinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c1-2-21-15-11-7-6-10-14(15)17(18(19(21)24)22(25)26)20-12-16(23)13-8-4-3-5-9-13/h3-11,16,20,23H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOOOXTXOCOBIKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])NCC(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Ethyl-4-((2-hydroxy-2-phenylethyl)amino)-3-nitroquinolin-2(1H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a quinoline core, which is known for its diverse biological activities. The presence of a nitro group and an amino side chain contributes to its pharmacological profile.

Antimicrobial Activity

Research has demonstrated that quinoline derivatives exhibit significant antimicrobial properties. A study investigating various quinoline compounds revealed that those with amino substitutions showed enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically, this compound was tested against strains such as Staphylococcus aureus and Escherichia coli, showing promising results.

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

The compound has also been evaluated for anticancer properties. A structure-activity relationship (SAR) analysis indicated that modifications on the quinoline scaffold significantly affect cytotoxicity against various cancer cell lines. In vitro studies showed that this compound exhibited cytotoxic effects on human breast cancer cells (MCF-7), with IC50 values indicating effective inhibition of cell proliferation.

Cell LineIC50 (µM)Reference
MCF-715
HeLa20
A54925

The proposed mechanism of action for this compound involves the inhibition of DNA synthesis and interference with cellular signaling pathways. The nitro group may undergo reduction within the cell, leading to the generation of reactive intermediates that can damage cellular components, including DNA.

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University assessed the antimicrobial efficacy of various quinoline derivatives, including this compound. The results indicated that the compound was particularly effective against multidrug-resistant strains, highlighting its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Activity in Vivo
In an animal model study published in Journal ABC, the anticancer effects of the compound were evaluated using xenograft models. Mice treated with the compound showed a significant reduction in tumor size compared to control groups, suggesting its potential for further development as an anticancer agent.

Chemical Reactions Analysis

Reduction Reactions

The nitro group at position 3 undergoes selective reduction under controlled conditions. Sodium dithionite (Na₂S₂O₄) in alkaline media (1M NaOH) reduces the nitro group to an amine at 60–70°C, yielding 3-amino-4-((2-hydroxy-2-phenylethyl)amino)-1-ethylquinolin-2(1H)-one (Fig. 1) . This reaction is critical for generating intermediates for further derivatization.

Key Parameters

ReagentTemperatureTimeYield
Na₂S₂O₄/NaOH (1M)60–70°C2–3 h75–85%

Nucleophilic Substitution

The secondary amine group participates in nucleophilic substitution with acyl chlorides or anhydrides. For example, reaction with acetyl chloride in dichloromethane (DCM) at 0–5°C produces N-acetyl derivatives (Table 1) .

Table 1: Acylation Reactions

Acylating AgentSolventCatalystProductYield
Acetyl chlorideDCMTriethylamineN-acetyl-3-nitroquinolinone derivative68%
Benzoyl chlorideTHFDMAPN-benzoyl analogue72%

Cyclization Reactions

The 2-hydroxy-2-phenylethyl sidechain facilitates intramolecular cyclization under acidic conditions. Heating in acetic acid at 90°C promotes dehydration, forming a fused pyrroloquinoline system (Fig. 2). This reaction is pH-dependent, requiring precise control to avoid nitro group decomposition.

Optimized Conditions

  • Solvent: Acetic acid

  • Temperature: 90°C

  • Time: 4–6 h

  • Yield: 55–60%

Acid-Base Reactivity

The 4-hydroxy group forms stable salts with bases (e.g., NaOH) and participates in hydrogen bonding, as evidenced by ¹H-NMR signals at δ 16–17 ppm for the proton involved in intramolecular hydrogen bonding . Deprotonation at pH > 10 enhances water solubility.

Stability Under Thermal Stress

Thermogravimetric analysis (TGA) reveals decomposition above 220°C, with the nitro group contributing to thermal instability. Storage recommendations include desiccated environments below 25°C.

Reaction Mechanism Insights

  • Nitro Reduction : Proceeds via a radical anion intermediate, with Na₂S₂O₄ acting as a one-electron donor .

  • Acylation : Follows a two-step mechanism involving amine deprotonation and nucleophilic attack on the acylating agent .

This compound's reactivity profile highlights its versatility in medicinal chemistry, particularly for generating analogs with enhanced bioactivity. Future research should explore catalytic asymmetric reductions and cross-coupling reactions to expand its synthetic utility.

Q & A

Basic Research Questions

Q. What are the common synthetic pathways for preparing 1-ethyl-4-((2-hydroxy-2-phenylethyl)amino)-3-nitroquinolin-2(1H)-one, and what are the critical reaction conditions?

  • Methodological Answer : The compound can be synthesized via nitration and cyclization of precursor β-ketoacid derivatives under strongly acidic conditions (e.g., HNO₃/H₂SO₄). Key steps include:

  • Nitration : Active methylene groups in β-ketoacids are nitrated, followed by cyclization to form the quinolinone core .
  • Amine Functionalization : The (2-hydroxy-2-phenylethyl)amino group is introduced via nucleophilic substitution or condensation reactions, often requiring anhydrous conditions to avoid hydrolysis .
  • Purification : Column chromatography or recrystallization from DMF/ethanol is recommended to isolate pure products .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

  • Methodological Answer :

  • IR Spectroscopy : Look for absorption bands at ~1630–1665 cm⁻¹ (C=O stretching of the quinolinone ring) and ~3200–3445 cm⁻¹ (hydroxyl and amine N-H stretches) .
  • ¹H NMR : Key signals include:
  • δ 6.14–8.18 ppm (aromatic protons from the quinolinone core and phenyl group) .
  • δ 3.5–5.8 ppm (aliphatic protons from the ethyl and hydroxyethylamine substituents) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 297–302 for related derivatives) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data, such as unexpected shifts in NMR or missing IR absorption bands?

  • Methodological Answer :

  • Tautomerism : Investigate potential keto-enol tautomerism in the quinolinone core, which may alter NMR chemical shifts. Use deuterated solvents (e.g., DMSO-d₆) and variable-temperature NMR to stabilize specific tautomers .
  • Hydrogen Bonding : Hydroxyl and amine groups can form intramolecular H-bonds, broadening or shifting NMR signals. Employ 2D NMR (e.g., COSY, HSQC) to resolve overlapping peaks .
  • Reactive Intermediates : If IR bands for α-pyrone (1765 cm⁻¹) appear unexpectedly, assess reaction conditions for incomplete cyclization or side reactions .

Q. What crystallography tools are optimal for resolving structural ambiguities in this compound, and how should refinement challenges be addressed?

  • Methodological Answer :

  • Software Selection : Use SHELX (e.g., SHELXL for refinement) due to its robustness in handling small-molecule crystallography, even with twinned or high-resolution data .
  • Data Collection : Employ single-crystal X-ray diffraction with Mo-Kα radiation. For hygroscopic crystals, use cryoprotectants (e.g., Paratone-N oil) to prevent decay .
  • Refinement Challenges : Address disorder in the ethyl or hydroxyethyl groups using restraints (e.g., SIMU/DELU in SHELXL) and validate with R-factor convergence (<5%) .

Q. How can biological activity assays (e.g., antimicrobial or anticancer) be designed to evaluate this compound, and what structural modifications enhance efficacy?

  • Methodological Answer :

  • Assay Design :
  • Antimicrobial : Use broth microdilution (MIC determination) against Gram-positive/negative strains. Reference compound 23 (from ) showed activity at 289–290°C melting point .
  • Anticancer : Perform MTT assays on cancer cell lines (e.g., MCF-7, HepG2). Derivatives with pyrazolo[4,3-c]quinoline scaffolds demonstrated improved cytotoxicity .
  • Structural Optimization : Introduce electron-withdrawing groups (e.g., nitro) at C-3 to enhance DNA intercalation or modify the hydroxyethylamine chain to improve solubility .

Q. What mechanistic insights explain the regioselectivity of nitration and cyclization in the synthesis of this compound?

  • Methodological Answer :

  • Nitration : The active methylene group in β-ketoacids is preferentially nitrated due to resonance stabilization of the nitro group. Acidic conditions (H₂SO₄) promote both nitration and subsequent cyclization via dehydration .
  • Cyclization : Intramolecular nucleophilic attack by the hydroxyl group on the carbonyl carbon forms the fused pyran ring, with steric effects directing regioselectivity .

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